Elenic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Elenic acid is a natural product found in Plakinastrella with data available.

Scientific Research Applications

Detection and Analysis in Dairy Products

A novel method was developed for the simultaneous detection of elaidic acid (a trans fatty acid isomer) and vaccenic acid by capillary zone electrophoresis (CZE-UV), showcasing its application for analyzing Brazilian spreadable cheese. This method, highlighted by its simplicity, environmental friendliness, and sensitivity, serves as a crucial tool for detecting adulteration in dairy products where the addition of hydrogenated vegetable fat is prohibited (Amorim, Duarte, Dos Santos, & de Oliveira, 2019).

Impact on Health and Disease

Research has delved into the contrasting effects of elaidic acid and its isomers on health, particularly focusing on cardiovascular and metabolic diseases. One study explored how elaidic and vaccenic acids influence plasma and splenocyte membrane phospholipids, as well as cytokine production in obese, insulin-resistant rats, revealing intricate effects on inflammation and immune responses (Ruth et al., 2010). Another comprehensive review compared the impacts of trans fatty acids from ruminant and industrial sources, including elaidic acid, on cardiovascular risk factors and diabetes, underlining the nuanced roles these fatty acids play in health and disease (Tardy, Morio, Chardigny, & Malpuech-Brugère, 2011).

Metabolic Pathways and Liver Function

The metabolism of elaidic acid has been scrutinized in the context of liver function and disease, revealing that its structural characteristics significantly influence metabolic pathways. One study showed dissimilar properties of vaccenic versus elaidic acid in β-oxidation activities and gene regulation in rat liver cells, suggesting that the spatial configuration of double bonds in fatty acids critically affects their biological functions (Du, Degrace, Gresti, Loreau, & Clouet, 2010).

Applications in Food Chemistry and Technology

Lecithin nanovesicles have been utilized to encapsulate elaidic acid among other hydrophobic macronutrients for nutritional studies, offering a novel method for delivering these substances in vivo. This approach facilitates the investigation of the distinct nutritional effects of trans-fatty acids, showcasing the potential for nuanced dietary research and the development of food products with targeted health benefits (Chotard et al., 2020).

properties

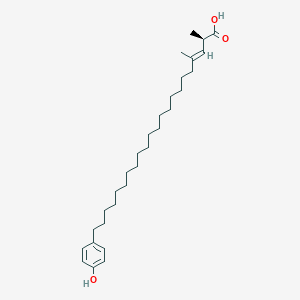

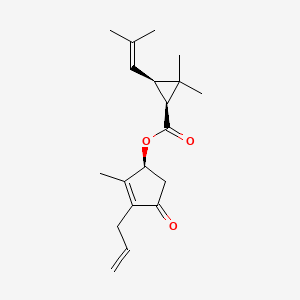

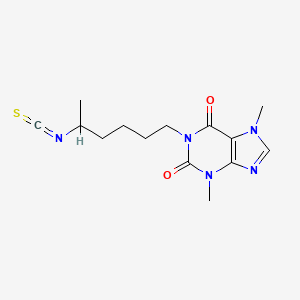

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(E,2R)-22-(4-hydroxyphenyl)-2,4-dimethyldocos-3-enoic acid |

InChI |

InChI=1S/C30H50O3/c1-26(25-27(2)30(32)33)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-28-21-23-29(31)24-22-28/h21-25,27,31H,3-20H2,1-2H3,(H,32,33)/b26-25+/t27-/m1/s1 |

InChI Key |

KMTGLSXDZOJFBZ-UZOYVPSHSA-N |

Isomeric SMILES |

C[C@H](/C=C(\C)/CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CC(C=C(C)CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O)C(=O)O |

synonyms |

(R)-(-)-elenic acid (R-2,4-dimethyl-22-(p-hydroxyphenyl)-docos-3(E)-enoic acid) elenic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1242273.png)

![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)